

Vildagliptin-13C5,15N stable isotope labeled compound

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Compound Focus: Vildagliptin-13C5,15N

CAS No.: 1044741-01-6

Cat. No.: S865650

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Molecular Identity and Key Characteristics

The table below summarizes the core technical specifications of **Vildagliptin-13C5,15N**:

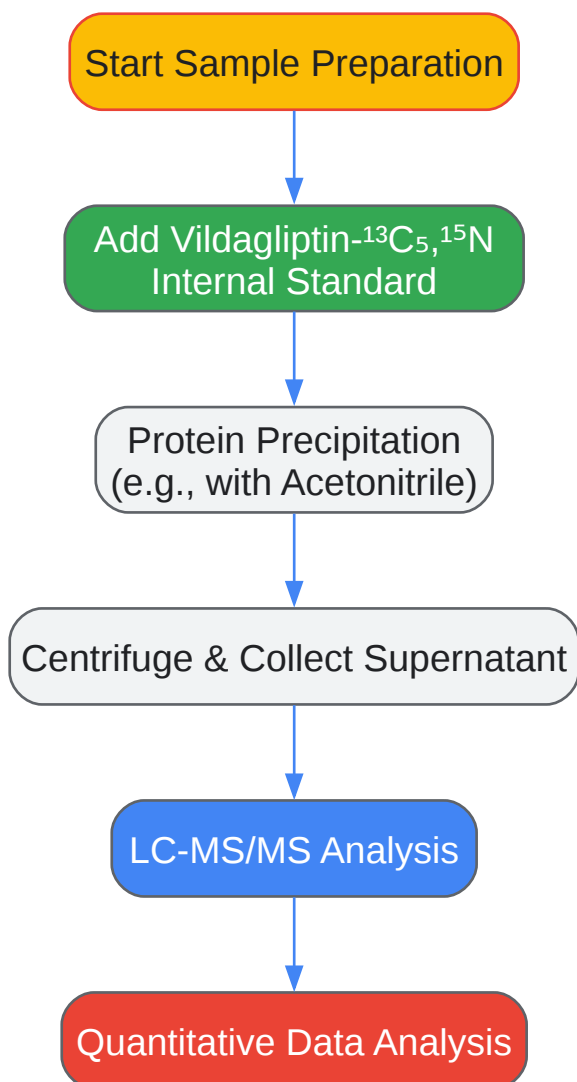
Property	Description
Molecular Formula	$C_{12}(^{13}C)_5H_{25}N_2(^{15}N)O_2$ [1] [2]
Full Molecular Formula	$C_{12}^{13}C_5H_{25}N_2^{15}NO_2$ [2]
CAS Number	1044741-01-6 [1] [3]
Molecular Weight	309.36 g/mol [2]
Parent Drug	Vildagliptin [1] [3]
IUPAC Name / Synonyms	(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile-13C5,15N [1] [2]
Primary Application	Stable Isotope Labeled Reference Standard; Internal Standard for quantitative analysis (LC-MS) [1] [4]

Key Considerations for Experimental Use

- **Chemical Stability:** The parent drug, Vildagliptin, is prone to degradation under forced stress conditions. One study found it highly sensitive to oxidative, basic, and acidic environments, especially at elevated temperatures [5]. This underscores the importance of careful handling and storage of both the API and the labeled standard.
- **Available Analogues:** Other isotopically labeled versions are available, such as **Vildagliptin-d3** and **Vildagliptin-D7**, which serve similar purposes as internal standards [4] [6]. The choice of label (e.g., ¹³C/¹⁵N vs. deuterium) can be critical depending on the specific analytical method and potential for hydrogen-deuterium exchange.
- **Supplier Information:** The compound is available from several chemical suppliers specializing in research compounds and reference standards, including **Acanthus Research Inc.** and **Simson Pharma Limited** [1] [2]. It is often made to order with a lead time of several weeks [1].

Experimental Protocol: Quantitative Analysis with LC-MS/MS

The following diagram illustrates a general experimental workflow for using **Vildagliptin-¹³C₅,¹⁵N** as an internal standard in a quantitative LC-MS/MS method, based on methodologies used for Vildagliptin and its impurities:



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This workflow ensures accurate quantification by having the stable isotope-labeled internal standard co-processed with the sample, correcting for losses during preparation and variations in instrument response.

Detailed Methodology:

- **Sample Preparation:**
 - **Internal Standard Addition:** A known, precise amount of **Vildagliptin-13C5,15N** is added to the biological sample (e.g., plasma) or solution containing the analyte (unlabeled Vildagliptin) at the initial step [4]. This corrects for variability in subsequent steps.
 - **Protein Precipitation:** A common clean-up step involves adding a solvent like acetonitrile to precipitate proteins. The mixture is then centrifuged, and the supernatant is collected for injection into the LC-MS system [7].

- **LC-MS/MS Analysis:**

- **Chromatography:** A reverse-phase column, such as a C18 column, is typically used. The mobile phase often consists of a volatile buffer (e.g., 10 mM Ammonium Acetate) and an organic modifier like acetonitrile, run in a gradient elution mode to achieve optimal separation of Vildagliptin from its potential impurities and matrix components [7].
- **Mass Spectrometry Detection:** Detection is performed using a triple quadrupole mass spectrometer with an **Atmospheric Pressure Chemical Ionization (APCI)** or electrospray ionization source in **positive ion mode**. The instrument monitors specific precursor-to-product ion transitions for both the analyte and the internal standard. The use of **Vildagliptin-13C5,15N** ensures nearly identical chromatographic and ionization behavior, allowing for highly precise relative quantification [7].

Application Context and Further Research

- **Role in Impurity Control:** **Vildagliptin-13C5,15N** is crucial for accurately measuring trace-level mutagenic impurities (e.g., VLN-1 and VLN-2) during drug manufacturing, as required by ICH M7 guidelines [7].
- **Pharmacokinetic Studies:** The labeled standard enables precise and reliable quantification of Vildagliptin concentration in biological fluids, which is fundamental for studying its absorption, distribution, metabolism, and excretion (PK/PD) [8].
- **Broader Research on Vildagliptin:** Recent scientific investigations explore effects beyond glycemic control, such as its potential to reduce plasma TMAO levels (a gut microbiota-derived metabolite) [9] and protect against lung injury in diabetic models by inhibiting the NLRP3 inflammatory pathway [10].

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